molecular formula C6H9NO2 B2388322 4-methoxy-1-methyl-2,5-dihydro-1H-pyrrol-2-one CAS No. 90968-33-5

4-methoxy-1-methyl-2,5-dihydro-1H-pyrrol-2-one

Cat. No. B2388322
CAS RN: 90968-33-5
M. Wt: 127.143
InChI Key: VRQCKEDJWJPNJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-methoxy-1-methyl-2,5-dihydro-1H-pyrrol-2-one” is an organic compound with the molecular formula C6H9NO2 . It is used for research purposes .


Synthesis Analysis

The synthesis of pyrrole derivatives, which includes “this compound”, often involves the Paal-Knorr pyrrole condensation . This process involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear structure formula: C2H5NCOCH3C2HO . The molecular weight of this compound is 127.14 .

Mechanism of Action

Methoxatin exerts its anti-tumor effects by intercalating into DNA and inhibiting topoisomerase activity. This leads to DNA damage and ultimately, cell death. Methoxatin has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in regulating gene expression. This dual mechanism of action makes 4-methoxy-1-methyl-2,5-dihydro-1H-pyrrol-2-one a potent anti-cancer agent.
Biochemical and Physiological Effects:
Methoxatin has been shown to have a low toxicity profile in vitro and in vivo. In animal studies, this compound has been well-tolerated and does not cause significant adverse effects. However, more studies are needed to investigate the long-term effects of this compound on human health.

Advantages and Limitations for Lab Experiments

Methoxatin is a synthetic compound that can be easily synthesized in the laboratory. It has a high purity and stability, making it a reliable reagent for biological assays. However, 4-methoxy-1-methyl-2,5-dihydro-1H-pyrrol-2-one is relatively insoluble in aqueous solutions, which may limit its use in certain experiments. Furthermore, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo.

Future Directions

There are several areas of research that could benefit from further investigation of 4-methoxy-1-methyl-2,5-dihydro-1H-pyrrol-2-one. One potential application is in the treatment of viral infections, as this compound has been shown to inhibit the replication of several viruses, including HIV and hepatitis B. Another area of interest is the use of this compound as a potential anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, more studies are needed to investigate the potential use of this compound in combination with other anti-cancer therapies, such as chemotherapy and immunotherapy. Overall, this compound shows great promise as a potential therapeutic agent for a variety of diseases, and further research is warranted to fully explore its potential.

Synthesis Methods

The synthesis of 4-methoxy-1-methyl-2,5-dihydro-1H-pyrrol-2-one involves the reaction of 4-methoxy-2-nitrobenzaldehyde with methylamine, followed by reduction with sodium borohydride. The resulting product is then subjected to cyclization under acidic conditions to yield this compound. This synthesis method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

Methoxatin has been extensively studied for its anti-tumor properties. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, breast, and lung cancer cells. Methoxatin works by inducing cell cycle arrest and promoting apoptosis in cancer cells. Furthermore, 4-methoxy-1-methyl-2,5-dihydro-1H-pyrrol-2-one has been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.

properties

IUPAC Name

3-methoxy-1-methyl-2H-pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-7-4-5(9-2)3-6(7)8/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQCKEDJWJPNJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=CC1=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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